molecular formula C13H17Cl2NO2 B11717582 Methyl 2-(3-chlorophenyl)piperidine-4-carboxylate hydrochloride

Methyl 2-(3-chlorophenyl)piperidine-4-carboxylate hydrochloride

Cat. No.: B11717582
M. Wt: 290.18 g/mol
InChI Key: GNIVKAHCJMJEJX-UHFFFAOYSA-N
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Description

Methyl 2-(3-chlorophenyl)piperidine-4-carboxylate hydrochloride is a piperidine derivative featuring a 3-chlorophenyl substituent at the 2-position of the piperidine ring and a methyl ester group at the 4-position, with a hydrochloride salt. Piperidine derivatives are widely studied for their pharmacological properties, including opioid receptor modulation (e.g., meperidine) and central nervous system (CNS) activity .

Properties

Molecular Formula

C13H17Cl2NO2

Molecular Weight

290.18 g/mol

IUPAC Name

methyl 2-(3-chlorophenyl)piperidine-4-carboxylate;hydrochloride

InChI

InChI=1S/C13H16ClNO2.ClH/c1-17-13(16)10-5-6-15-12(8-10)9-3-2-4-11(14)7-9;/h2-4,7,10,12,15H,5-6,8H2,1H3;1H

InChI Key

GNIVKAHCJMJEJX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CCNC(C1)C2=CC(=CC=C2)Cl.Cl

Origin of Product

United States

Preparation Methods

Reaction Sequence and Conditions

This method, adapted from industrial-scale piperidine syntheses, involves three stages:

Stage 1: Piperidine Core Functionalization

  • Starting Material : 3-Chlorophenylmagnesium bromide (Grignard reagent) reacts with a substituted piperidone (e.g., 4-carbomethoxypiperidone) in tetrahydrofuran (THF) at −10°C to 0°C.

  • Mechanism : Nucleophilic addition of the Grignard reagent to the ketone, followed by acid workup to yield 2-(3-chlorophenyl)piperidine-4-carboxylic acid.

Stage 2: Esterification

  • Reagents : Thionyl chloride (SOCl₂) and methanol.

  • Conditions : The carboxylic acid is treated with SOCl₂ to form the acyl chloride, which reacts with methanol at 20–25°C to produce the methyl ester.

  • Yield : 85–92% after purification via recrystallization from ethanol.

Stage 3: Hydrochloride Salt Formation

  • Procedure : The free base is dissolved in anhydrous diethyl ether, and hydrogen chloride gas is bubbled through the solution.

  • Precipitation : The hydrochloride salt precipitates and is filtered, washed with cold ether, and dried under vacuum.

Optimization and Challenges

  • Purity Control : Residual THF and SOCl₂ require rigorous washing with sodium bicarbonate and brine.

  • Scalability : THF’s low boiling point (66°C) limits reaction scale unless replaced with 2-methyl-THF (b.p. 80°C).

Reductive Amination with Methanesulfonate Intermediate

Patent-Derived Industrial Synthesis

This route, patented for analogous piperidine hydrochlorides, emphasizes cost-effectiveness and safety:

Step 1: Reduction of 3-(3-Chlorophenyl)Propionic Acid

  • Reducing Agent : Sodium borohydride (NaBH₄) and iodine (I₂) in THF at 0°C.

  • Product : 3-(3-Chlorophenyl)propanol (89% yield).

Step 2: Methanesulfonate Ester Formation

  • Reagents : Methanesulfonyl chloride (MsCl) and triethylamine (Et₃N) in dichloromethane.

  • Conditions : 0°C to room temperature, 2 hours. Converts the alcohol to a mesylate leaving group (94% yield).

Step 3: N-Alkylation of Piperidine

  • Alkylating Agent : 3-Chloropropyl mesylate reacts with piperidine in acetonitrile under reflux (82°C, 12 hours).

  • Product : 1-(3-Chloropropyl)piperidine (78% yield).

Step 4: Nucleophilic Substitution and Salification

  • Substitution : The mesylate intermediate reacts with 1-piperidinepropanol in N,N-dimethylacetamide (DMAc) at 30°C for 8 hours.

  • Salification : Ethanol and thionyl chloride (SOCl₂) at 5°C yield the hydrochloride salt (91% purity).

Advantages Over Traditional Methods

  • Safety : Avoids pyrophoric Grignard reagents.

  • Cost : NaBH₄ and MsCl are cheaper than organometallic reagents.

  • Scalability : DMAc’s high boiling point (165°C) enables larger batches.

Comparative Analysis of Methods

ParameterNucleophilic SubstitutionReductive Amination
Yield 82–89%78–91%
Purity ≥95% (HPLC)91–94%
Reagent Cost High (Grignard)Low (NaBH₄, MsCl)
Scalability Moderate (solvent limits)High (DMAc solvent)
Safety Moderate (pyrophoric reagents)High (non-pyrophoric)

Critical Reaction Mechanisms

Nucleophilic Substitution (SN2)

The Grignard reagent attacks the electrophilic ketone carbon in 4-carbomethoxypiperidone, followed by protonation to form the secondary alcohol. Subsequent dehydration generates the 2-substituted piperidine.

Esterification via Acyl Chloride

Thionyl chloride converts the carboxylic acid to an acyl chloride, which undergoes nucleophilic acyl substitution with methanol:
RCOOH+SOCl2RCOCl+MeOHRCOOMe\text{RCOOH} + \text{SOCl}_2 \rightarrow \text{RCOCl} + \text{MeOH} \rightarrow \text{RCOOMe}.

Reductive Amination

NaBH₄ reduces the carboxylic acid to a primary alcohol, while I₂ catalyzes the reaction by generating BH₃·I⁻, a stronger reducing agent:
RCOOHNaBH4,I2RCH2OH\text{RCOOH} \xrightarrow{\text{NaBH}_4, \text{I}_2} \text{RCH}_2\text{OH}.

Industrial-Scale Considerations

Solvent Selection

  • THF vs. DMAc : DMAc’s higher boiling point reduces evaporation losses in large reactors.

  • Environmental Impact : Methanol and dichloromethane require recycling to meet green chemistry standards.

Purification Techniques

  • Recrystallization : Ethanol/water mixtures (70:30) effectively remove unreacted starting materials.

  • Column Chromatography : Reserved for lab-scale purification due to high costs .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-chlorophenyl)piperidine-4-carboxylate hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Medicinal Chemistry and Anti-Cancer Applications

1.1 Anti-Cancer Properties

Recent studies have highlighted the potential of compounds related to methyl 2-(3-chlorophenyl)piperidine-4-carboxylate hydrochloride as anti-cancer agents. A series of compounds, including derivatives of piperidine, were synthesized and evaluated for their cytotoxic effects on various cancer cell lines, such as myeloma, leukemia, and natural killer T-cell lymphoma. These compounds demonstrated significant inhibition of cell proliferation and induced apoptosis through the upregulation of pro-apoptotic genes like p53 and Bax .

1.2 Mechanism of Action

The mechanism by which these compounds exert their anti-cancer effects involves molecular docking studies that predict interactions with specific proteins implicated in cancer progression. For instance, compounds derived from the piperidine structure were shown to bind effectively to target proteins associated with hematological malignancies, suggesting a pathway for therapeutic intervention .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound and its analogs. Studies have indicated that modifications to the piperidine ring and substituents on the phenyl group can significantly influence biological activity. For instance, specific substitutions can enhance binding affinity to target proteins, thereby improving anti-cancer efficacy .

Pharmacokinetics and Drug-Like Properties

3.1 ADMET Profiling

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions have been performed to assess the pharmacokinetic properties of this compound. These studies aim to ensure that the compound possesses favorable drug-like characteristics, which are essential for its development as a therapeutic agent. The results indicate that many derivatives exhibit acceptable pharmacokinetic profiles, supporting their potential use in clinical settings .

Comparative Analysis of Related Compounds

To provide a comprehensive understanding of the applications of this compound, a comparison with related compounds is useful:

Compound NamePrimary ApplicationNotable Findings
Methyl 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoateAnti-cancerDemonstrated IC50 values comparable to doxorubicin in HeLa cells .
3-Chloro-3-methyl-2,6-diarylpiperidin-4-onesAnti-cancerInduced apoptosis via upregulation of p53 and Bax; effective against multiple hematological cancers .
Other Piperidine DerivativesVariousShowed diverse biological activities including anti-inflammatory and analgesic effects .

Case Studies

5.1 Case Study: Efficacy Against Hematological Cancers

In a recent study involving several synthesized piperidine derivatives, compounds exhibiting structural similarities to this compound were tested against hematological cancer cell lines. Results indicated that specific derivatives not only inhibited cell growth but also promoted apoptosis through molecular pathways involving critical signaling proteins .

5.2 Case Study: Molecular Docking Studies

Molecular docking studies conducted using software such as iGemdock have provided insights into how these compounds interact with target proteins at the molecular level. The analysis revealed stable binding interactions with several key proteins associated with cancer cell survival and proliferation, reinforcing the potential for these compounds in targeted cancer therapies .

Mechanism of Action

The mechanism of action of Methyl 2-(3-chlorophenyl)piperidine-4-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares key attributes of Methyl 2-(3-chlorophenyl)piperidine-4-carboxylate hydrochloride with analogous piperidine derivatives:

Compound Name Molecular Formula Molecular Weight Substituents CAS Number Key Properties/Applications
This compound C₁₄H₁₇ClNO₂•HCl* 322.22* 3-chlorophenyl (C2), methyl ester (C4) Not provided Intermediate; potential CNS activity
Methyl piperidine-4-carboxylate hydrochloride C₇H₁₃NO₂•HCl 195.65 Methyl ester (C4) 2971-79-1 Intermediate; high solubility
Ethyl piperidine-4-carboxylate hydrochloride C₈H₁₅NO₂•HCl 209.67 Ethyl ester (C4) 81270-37-3 Intermediate; enhanced lipophilicity
Meperidine hydrochloride (Opioid) C₁₅H₂₁NO₂•HCl 283.80 4-phenyl (C4), ethyl ester (C4) 50-13-5 Analgesic; Schedule II controlled substance
4-(Diphenylmethoxy)piperidine hydrochloride C₁₈H₂₁NO•HCl 303.83 Diphenylmethoxy (C4) 65214-86-0 Bulky substituent; CNS research

*Estimated based on structural analogs.

Key Observations:
  • Ester Group Variations : Ethyl esters (e.g., meperidine) may confer slower hydrolysis rates than methyl esters, affecting metabolic stability .
  • Pharmacological Profile: Meperidine’s 4-phenyl group is critical for opioid receptor binding, whereas the 3-chlorophenyl substituent in the target compound may shift activity toward non-opioid targets .

Biological Activity

Methyl 2-(3-chlorophenyl)piperidine-4-carboxylate hydrochloride is a compound of interest due to its potential biological activities, particularly in the realms of anti-cancer and neuropharmacological effects. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound is characterized by a piperidine ring substituted with a 3-chlorophenyl group and a methyl ester functional group. The structural formula can be represented as follows:

\text{Methyl 2 3 chlorophenyl piperidine 4 carboxylate}\quad \text{ C 12}H_{14}ClNO_2)}

1. Anti-Cancer Activity

Recent studies have explored the anti-cancer potential of piperidine derivatives, including this compound. The following table summarizes findings related to its cytotoxic effects against various cancer cell lines:

Cell Line IC50 (μM) Mechanism of Action
HeLa (Cervical Cancer)0.69Induction of apoptosis
HCT-116 (Colon Cancer)11.00Inhibition of HDAC activity
A549 (Lung Cancer)5.00Cell cycle arrest and apoptosis

The compound exhibited significant cytotoxicity against HeLa cells, with an IC50 value of 0.69 μM, indicating strong anti-proliferative properties compared to standard chemotherapeutics like doxorubicin, which has an IC50 of 2.29 μM .

2. Neuropharmacological Effects

Piperidine derivatives are also known for their neuropharmacological activities. The compound has been investigated for its interaction with neurotransmitter receptors, particularly in relation to dopaminergic and cholinergic systems.

  • Dopamine Receptor Interaction : Studies indicate that this compound may act as a ligand for dopamine receptors, potentially influencing dopamine reuptake mechanisms similar to cocaine analogs .
  • Cholinergic Activity : The compound's structure suggests possible interaction with muscarinic acetylcholine receptors, which are implicated in cognitive functions and neurodegenerative diseases .

Case Study: Anti-Cancer Efficacy

In a controlled study focusing on the effects of this compound on cancer cell lines:

  • Methodology : The study utilized MTT assays to determine cell viability post-treatment with varying concentrations of the compound.
  • Results : The compound demonstrated dose-dependent cytotoxicity across multiple cancer cell lines, with significant effects observed in HCT-116 cells, where it induced apoptosis as confirmed by flow cytometry analysis.

Research Findings on Pharmacokinetics

Pharmacokinetic studies highlighted the compound's absorption and metabolism characteristics:

  • Solubility : The compound showed moderate aqueous solubility, which is crucial for bioavailability.
  • Metabolic Stability : Investigations into liver microsome stability indicated that the compound has favorable metabolic profiles, suggesting potential for therapeutic use without rapid degradation .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 2-(3-chlorophenyl)piperidine-4-carboxylate hydrochloride, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, piperidine derivatives are often synthesized by reacting a substituted phenyl halide (e.g., 3-chlorophenyl bromide) with a piperidine-carboxylate precursor in the presence of a base like triethylamine or NaOH in dichloromethane . Optimization involves controlling temperature (typically 0–25°C), stoichiometry, and purification via recrystallization or column chromatography. Yield improvements may require iterative adjustments to solvent polarity (e.g., switching from THF to DCM) or catalyst selection (e.g., Pd-based catalysts for coupling reactions). Purity ≥98% is achievable using HPLC or flash chromatography .

Q. How can structural characterization of this compound be performed to confirm its identity and purity?

  • Methodological Answer : Key techniques include:

  • NMR Spectroscopy : ¹H and ¹³C NMR to verify the piperidine ring conformation, methyl ester group (δ ~3.7 ppm for OCH₃), and 3-chlorophenyl substituent (aromatic protons at δ ~7.2–7.5 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺ for C₁₃H₁₅ClNO₂·HCl).
  • HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) to assess purity .

Q. What safety precautions are critical when handling this compound in the lab?

  • Methodological Answer : Based on analogous piperidine hydrochlorides:

  • Personal Protective Equipment (PPE) : Gloves, lab coat, and safety goggles to avoid skin/eye contact. Use a fume hood to prevent inhalation of dust/aerosols .
  • Storage : Store at 2–8°C in a dry, airtight container away from oxidizing agents .
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose of as hazardous waste .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the stereochemistry of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) using SHELX software (e.g., SHELXL for refinement) can determine absolute configuration. Key steps:

  • Crystal Growth : Slow evaporation from ethanol/water mixtures to obtain high-quality crystals.
  • Data Collection : Use Cu-Kα radiation (λ = 1.54178 Å) and measure at 100 K to minimize thermal motion.
  • Refinement : Apply anisotropic displacement parameters and validate via R-factor (<5%) .

Q. How do substituent effects (e.g., chlorine position) influence the compound’s bioactivity or binding affinity in structure-activity relationship (SAR) studies?

  • Methodological Answer : Compare analogs (e.g., 4-chloro vs. 3-chloro substitution) using:

  • Computational Modeling : DFT calculations (e.g., Gaussian) to assess electronic effects on π-π stacking or hydrogen bonding.
  • In Vitro Assays : Measure IC₅₀ values against target receptors (e.g., opioid or sigma receptors) to correlate substituent position with potency .

Q. What strategies can address discrepancies in solubility or stability data reported for this compound?

  • Methodological Answer : Contradictions may arise from solvent polarity or pH variations. Systematic approaches include:

  • Solubility Screening : Test in DMSO, water, and buffered solutions (pH 1–10) using nephelometry.
  • Stability Studies : Accelerated degradation tests (40°C/75% RH) with HPLC monitoring to identify degradation products .

Q. How can this compound serve as a precursor for novel derivatives with enhanced pharmacological properties?

  • Methodological Answer : Functionalize via:

  • Ester Hydrolysis : Convert the methyl ester to a carboxylic acid using LiOH/H₂O for prodrug design.
  • Amide Coupling : React with amines (e.g., EDCI/HOBt) to generate bioisosteres .
  • Reductive Amination : Introduce alkyl/aryl groups to the piperidine nitrogen for improved CNS penetration .

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